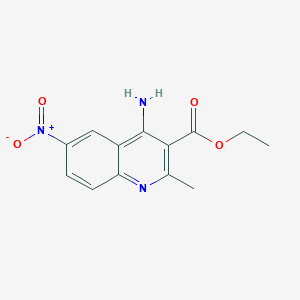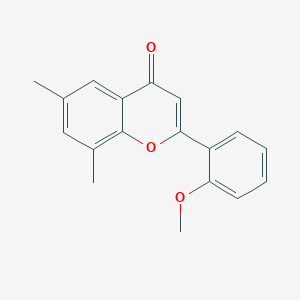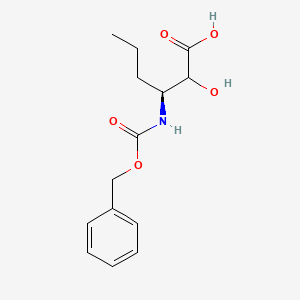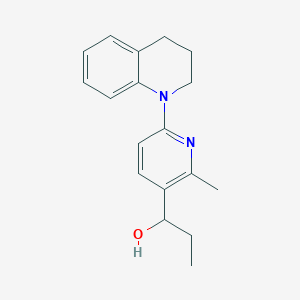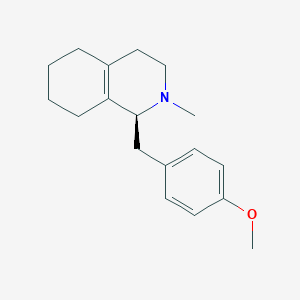
(S)-1-(4-Methoxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(4-Methoxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline is a chiral compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of the methoxybenzyl group and the octahydroisoquinoline core makes this compound interesting for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Methoxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzyl chloride and 2-methyl-1,2,3,4-tetrahydroisoquinoline.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. Common solvents include dichloromethane or toluene.
Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) or other hydrogenation catalysts are used to facilitate the hydrogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for monitoring reaction conditions and product isolation is common to enhance efficiency and safety.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the isoquinoline ring, converting it to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the isoquinoline ring and the methoxybenzyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of catalysts like Pd/C is typical.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH3) are used.
Major Products
The major products formed from these reactions include:
- Oxidized derivatives such as 4-methoxybenzaldehyde.
- Reduced derivatives with additional hydrogen atoms.
- Substituted isoquinolines with various functional groups.
科学的研究の応用
(S)-1-(4-Methoxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (S)-1-(4-Methoxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline involves its interaction with specific molecular targets such as enzymes and receptors. The methoxybenzyl group can enhance the compound’s binding affinity to these targets, while the isoquinoline core can modulate its activity. Pathways involved may include neurotransmitter regulation and signal transduction.
類似化合物との比較
Similar Compounds
1-Benzyl-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline: Lacks the methoxy group, resulting in different chemical and biological properties.
1-(4-Hydroxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline: The hydroxy group can lead to different reactivity and interactions.
1-(4-Methylbenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline: The methyl group affects the compound’s steric and electronic properties.
Uniqueness
(S)-1-(4-Methoxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline is unique due to the presence of the methoxy group, which can influence its reactivity, binding affinity, and overall biological activity. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
89614-56-2 |
|---|---|
分子式 |
C18H25NO |
分子量 |
271.4 g/mol |
IUPAC名 |
(1S)-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4,5,6,7,8-hexahydro-1H-isoquinoline |
InChI |
InChI=1S/C18H25NO/c1-19-12-11-15-5-3-4-6-17(15)18(19)13-14-7-9-16(20-2)10-8-14/h7-10,18H,3-6,11-13H2,1-2H3/t18-/m0/s1 |
InChIキー |
CRXXSGLBECOUQH-SFHVURJKSA-N |
異性体SMILES |
CN1CCC2=C([C@@H]1CC3=CC=C(C=C3)OC)CCCC2 |
正規SMILES |
CN1CCC2=C(C1CC3=CC=C(C=C3)OC)CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


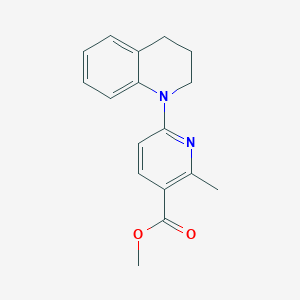
![(3S,4R,5R,6S)-5-methoxy-4-((2R,3R)-2-methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl)-1-oxaspiro[2.5]octan-6-ol](/img/structure/B11845339.png)
